Home > Products > Screening Compounds P20257 > Cephalothin sodium
Cephalothin sodium - 58-71-9

Cephalothin sodium

Catalog Number: EVT-263295
CAS Number: 58-71-9
Molecular Formula: C16H16N2NaO6S2
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cephalothin sodium is a semi-synthetic, first-generation cephalosporin antibiotic. [] It belongs to the β-lactam family of antibiotics, which are characterized by the presence of a β-lactam ring in their molecular structure. [, ] Cephalothin sodium is used in scientific research as a model compound for studying various aspects of cephalosporin antibiotics, including their synthesis, structure-activity relationships, and mechanisms of action. [, , ]

Future Directions

8.1. Development of Novel Cephalosporin Derivatives: Research focusing on modifying the cephalothin sodium structure to enhance its stability, improve its pharmacokinetic properties, and overcome bacterial resistance mechanisms holds significant promise. [, ]

8.2. Exploration of Nanotechnology-Based Delivery Systems: Incorporating cephalothin sodium into nanocarriers, such as liposomes or nanoparticles, presents a promising avenue for targeted drug delivery and enhanced therapeutic efficacy. [, ]

8.3. Elucidating the Impact of Crystallinity on Biological Activity: Further research is needed to understand the relationship between the crystallinity of cephalothin sodium and its antibacterial activity, potentially leading to the development of more effective formulations. [, ]

8.4. Investigating the Potential of Combination Therapies: Combining cephalothin sodium with other antibacterial agents or adjuvants could offer synergistic effects, enhancing its therapeutic potential against resistant pathogens. [, ]

8.5. Expanding its Applications in Analytical Chemistry: Exploring the use of cephalothin sodium as a probe molecule in various analytical techniques, such as electrochemical sensing or surface plasmon resonance, could offer novel applications in pharmaceutical analysis and diagnostics. []

Cefazolin Sodium

Compound Description: Cefazolin sodium, like cephalothin sodium, is a first-generation cephalosporin antibiotic. It exhibits a similar spectrum of activity, targeting gram-positive bacteria, with particular efficacy against Staphylococcus aureus. [] Cefazolin is favored in certain surgical prophylactic settings due to its longer serum half-life, resulting in higher and more prolonged blood levels compared to cephalothin. []

Relevance: Cephaloridine shares a close structural resemblance to cephalothin, differing primarily in their side chains. Despite similar antibacterial spectra, their pharmacokinetic profiles differ. Cephaloridine demonstrates a shorter serum half-life and lower protein binding compared to cefazolin, but both are cleared renally. [] Notably, cephaloridine's toxicity profile distinguishes it from cephalothin, with a higher propensity for renal complications. [, ]

Cephapirin Sodium

Compound Description: Cephapirin sodium is a first-generation cephalosporin antibiotic with a spectrum of activity comparable to cephalothin, targeting gram-positive bacteria. [] It is available for both intravenous and intramuscular administration, offering flexibility in clinical settings.

Relevance: Structurally, cephapirin shares the core cephalosporin nucleus with cephalothin, with variations in their side chains. Despite demonstrating similar antibacterial effects, clinical considerations led to cephapirin's removal from the formulary of a 530-bed university hospital in favor of cefazolin. This decision highlights the continuous evaluation of therapeutic options based on factors like efficacy, safety, and cost. []

Relevance: Although cefamandole and cephalothin share a common cephalosporin core structure, their generational difference reflects significant modifications in their side chains. These structural variations contribute to cefamandole's broader antibacterial spectrum, encompassing some gram-negative bacteria alongside gram-positive coverage. [] This comparison underscores the impact of structural modifications on antibiotic properties and clinical applications.

Cefoxitin Sodium

Compound Description: Cefoxitin sodium, another second-generation cephalosporin, possesses a broader spectrum of activity compared to cephalothin. It covers a wider range of gram-negative bacteria while maintaining efficacy against some gram-positive organisms. []

Relevance: While cefoxitin and cephalothin share the fundamental cephalosporin structure, distinctions in their side chains account for cefoxitin's expanded gram-negative coverage. This difference highlights the evolution of cephalosporin antibiotics towards combating a wider array of bacterial pathogens. []

Cefotaxime Sodium

Compound Description: Cefotaxime sodium represents a third-generation cephalosporin, exhibiting a significantly expanded spectrum of activity compared to cephalothin. [] It demonstrates potent activity against gram-negative bacteria, including challenging species like Haemophilus influenzae, group B Streptococcus, and Neisseria meningitidis. [] Cefotaxime's clinical utility extends to treating various infections, including meningitis.

Relevance: Cefotaxime and cephalothin, while both cephalosporins, illustrate the significant impact of structural modifications on antibacterial activity. Cefotaxime's third-generation status reflects its extended side chain, conferring a broader spectrum of activity, particularly against gram-negative pathogens, compared to the first-generation cephalothin. []

Cefamandole Nafate

Compound Description: Cefamandole nafate, a second-generation cephalosporin, is the nafate salt form of cefamandole. Like its sodium counterpart, it displays an expanded spectrum of activity compared to first-generation cephalosporins like cephalothin. []

Relevance: The primary difference between cefamandole nafate and cephalothin lies in their salt forms and generational differences. Cefamandole nafate's nafate salt form influences its pharmaceutical properties, while its second-generation status signifies a broader spectrum of activity due to structural modifications compared to the first-generation cephalothin. []

Cephradine

Compound Description: Cephradine, a first-generation cephalosporin, exhibits a similar spectrum of activity to cephalothin, targeting gram-positive bacteria. [] It is available in various formulations, including oral and intravenous, providing flexibility in treatment approaches.

Relevance: Cephradine shares a close structural relationship with cephalothin, differing primarily in their side chains. These minor structural variations may contribute to subtle differences in their pharmacological properties, but both demonstrate comparable antibacterial efficacy against gram-positive organisms. []

Penicillin G

Compound Description: Penicillin G, a natural penicillin, played a crucial role in the discovery and development of beta-lactam antibiotics, which include cephalosporins like cephalothin. [, ] It exhibits a narrower spectrum of activity compared to many cephalosporins, primarily targeting gram-positive bacteria and some gram-negative cocci.

Ampicillin Sodium

Compound Description: Ampicillin sodium, an aminopenicillin, belongs to the extended-spectrum penicillin class. It possesses a broader spectrum of activity than penicillin G, encompassing a wider range of gram-negative bacteria while retaining efficacy against gram-positive organisms. [, ]

Relevance: Ampicillin and cephalothin both target bacterial cell wall synthesis but differ in their structures and spectra of activity. Ampicillin, an extended-spectrum penicillin, demonstrates greater activity against gram-negative bacteria compared to cephalothin. [, ] Their co-administration in certain clinical settings, particularly for empiric therapy in granulocytopenic cancer patients, highlights their complementary antibacterial effects. []

Methicillin Sodium

Compound Description: Methicillin sodium, a penicillinase-resistant penicillin, was developed to combat penicillinase-producing Staphylococcus aureus strains. [, ] Its use has largely been superseded by other beta-lactam antibiotics with improved safety profiles.

Relevance: Methicillin, like cephalothin, exemplifies the continuous evolution of beta-lactam antibiotics to combat emerging resistance mechanisms. While methicillin addressed penicillinase-producing bacteria, the emergence of methicillin-resistant Staphylococcus aureus (MRSA) underscores the ongoing challenge of antibiotic resistance. [, ]

Oxacillin Sodium

Compound Description: Oxacillin sodium, another penicillinase-resistant penicillin, demonstrates efficacy against penicillinase-producing Staphylococcus aureus. [, ] It remains a valuable option for treating infections caused by susceptible strains.

Relevance: Oxacillin and cephalothin represent distinct classes of beta-lactam antibiotics but share a common target: bacterial cell wall synthesis. [, ] Their use in clinical practice often depends on the suspected pathogen, local susceptibility patterns, and individual patient factors.

Carbenicillin Disodium

Compound Description: Carbenicillin disodium belongs to the carboxypenicillin class, exhibiting an extended spectrum of activity compared to penicillin G. Its coverage includes Pseudomonas aeruginosa, a significant gram-negative pathogen, along with certain other gram-negative and gram-positive bacteria. [, ]

Relevance: Carbenicillin and cephalothin differ in their structures and spectra of activity. Carbenicillin's extended spectrum, particularly its efficacy against Pseudomonas aeruginosa, distinguishes it from cephalothin. [, ] Notably, carbenicillin's inclusion in empiric therapy regimens for granulocytopenic cancer patients, often substituting for cephalothin in cases of suspected Pseudomonas infections or treatment failures, highlights its role in managing potentially life-threatening infections. []

Cloxacillin Sodium

Compound Description: Cloxacillin sodium, a penicillinase-resistant penicillin, demonstrates activity against penicillinase-producing Staphylococcus aureus. [] It remains a valuable option for treating infections caused by these resistant strains.

Relevance: Cloxacillin and cephalothin, despite representing different classes of beta-lactam antibiotics, share a common target in bacterial cell wall synthesis. [] Their specific clinical applications often depend on the suspected pathogen, local resistance patterns, and individual patient factors.

Cefpirome Sulfate

Compound Description: Cefpirome sulfate, a fourth-generation cephalosporin, exhibits an extended spectrum of activity compared to earlier generations, including cephalothin. [] It demonstrates potent activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa and some cephalosporin-resistant strains.

Relevance: Cefpirome's fourth-generation status reflects significant structural modifications compared to cephalothin. Its expanded side chain contributes to a broader spectrum of activity, encompassing challenging gram-negative pathogens like Pseudomonas aeruginosa. [] This comparison highlights the continuous development of cephalosporins to address the evolving landscape of bacterial resistance.

Source and Classification

Cephalothin sodium is derived from cephalosporin C, which is produced by the fungus Cephalosporium acremonium. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for intravenous administration. It is classified under the following categories:

  • Chemical Class: Beta-lactam antibiotics
  • Molecular Formula: C16H16N3NaO6S
  • CAS Number: 58-71-9
Synthesis Analysis

The synthesis of cephalothin sodium involves several steps, predominantly starting from 7-aminocephalosporanic acid (7-ACA). The general synthesis pathway includes:

  1. Formation of Cephalothin:
    • 7-ACA undergoes acylation with a suitable acylating agent, typically an acyl chloride or an anhydride.
    • This reaction may involve the use of solvents such as dichloromethane or tetrahydrofuran under controlled temperatures.
  2. Conversion to Sodium Salt:
    • The resulting cephalothin is then treated with sodium hydroxide or sodium carbonate to form cephalothin sodium.
    • The reaction conditions usually require careful monitoring of pH to ensure complete conversion to the salt form.
  3. Purification:
    • The crude product is purified through crystallization or chromatography to obtain high-purity cephalothin sodium.

Technical parameters such as reaction time, temperature, and concentration of reactants are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Cephalothin sodium has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring. Key features include:

  • Molecular Weight: 375.37 g/mol
  • Structural Formula: The structure can be represented as follows:
C16H16N3NaO6S\text{C}_{16}\text{H}_{16}\text{N}_{3}\text{NaO}_{6}\text{S}

The presence of the sodium ion contributes to its solubility in water, which is essential for its administration in clinical settings. The stereochemistry around the beta-lactam ring is critical for its antibacterial activity .

Chemical Reactions Analysis

Cephalothin sodium participates in various chemical reactions that underline its mechanism of action as well as its analytical determination:

  1. Antibacterial Activity:
    • It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking.
  2. Analytical Methods:
    • Determination methods include chemiluminescence reactions where cephalothin reacts with luminol in the presence of catalysts like potassium hexacyanoferrate(III) .
  3. Degradation Reactions:
    • Under acidic or basic conditions, cephalothin can hydrolyze, leading to loss of activity; thus, stability studies are essential for formulation development .
Mechanism of Action

The mechanism of action of cephalothin sodium involves the inhibition of bacterial cell wall synthesis through the following steps:

  1. Binding to Penicillin-Binding Proteins:
    • Cephalothin binds irreversibly to PBPs located in the bacterial cell membrane.
  2. Inhibition of Transpeptidation:
    • This binding prevents the transpeptidation reaction necessary for cross-linking peptidoglycan layers, which are vital for maintaining cell wall integrity.
  3. Cell Lysis:
    • As a result of weakened cell walls, bacteria become susceptible to osmotic pressure and ultimately lyse.

This mechanism underscores its effectiveness against various gram-positive bacteria while also providing limited activity against some gram-negative organisms .

Physical and Chemical Properties Analysis

Cephalothin sodium exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; slightly soluble in alcohol
  • Melting Point: Approximately 200 °C (decomposes)
  • pH Range: Typically between 5 and 7 when dissolved in water
  • Stability: Sensitive to heat and moisture; should be stored in a cool, dry place .

These properties are crucial for formulation into injectable solutions or powders for reconstitution.

Applications

Cephalothin sodium finds extensive applications in clinical settings due to its antibacterial properties:

  1. Infection Treatment:
    • Used primarily for treating infections caused by susceptible strains of bacteria, including respiratory tract infections, skin infections, and urinary tract infections.
  2. Surgical Prophylaxis:
    • Administered preoperatively to prevent infections during surgical procedures.
  3. Research Applications:
    • Utilized in microbiological studies to evaluate bacterial resistance mechanisms and antibiotic efficacy .
Historical Development and Collaborative Research Trajectory

Early Discovery and Patent Landscape in β-Lactam Antibiotics

The discovery of cephalosporin C in 1948 by Italian pharmacologist Giuseppe Brotzu marked a transformative moment in antibiotic research. Isolated from the fungus Cephalosporium acremonium found in Sardinian sewage waters, this natural compound exhibited a novel β-lactam structure distinct from penicillin, featuring a six-membered dihydrothiazine ring alongside the characteristic four-membered β-lactam ring [6] [10]. This molecular architecture conferred intrinsic resistance to penicillinases – bacterial enzymes that had begun compromising penicillin's efficacy by the mid-20th century. The structural elucidation of cephalosporin C in 1961 by researchers at Oxford's Sir William Dunn School of Pathology revealed its 7-aminocephalosporanic acid (7-ACA) core, analogous to penicillin's 6-aminopenicillanic acid, which would become the critical scaffold for semisynthetic modifications [6].

The patent landscape surrounding early cephalosporin derivatives emerged as a fiercely competitive domain among pharmaceutical innovators. A significant breakthrough occurred with the development of methods to hydrolyze cephalosporin C to 7-ACA, enabling chemical modifications at the R₁ (acyl side chain at position 7) and R₂ (functional group at position 3) positions. US Patent 3,718,154 (filed 1971) detailed an optimized crystallization process using alkali metal halides in nontoxic solvents like ethanol, addressing purification challenges that hampered early production [2]. This innovation yielded cephalothin sodium with enhanced stability and reduced impurity profiles, overcoming the compound's inherent instability in aqueous solutions. Parallel patent activity focused on esterification strategies (US Patent 3,488,729) to improve lipid solubility, though cephalothin itself remained primarily a parenteral agent due to poor oral bioavailability [4].

Table 1: Key Early Patents in Cephalothin Development

Patent NumberFiling YearInnovation FocusChemical Advancement
US3714154A1971Crystallization processAlkali metal salt precipitation in ethanol/water mixtures
US3488729A1966Ester derivativesAcetoxymethyl esterification at C3 position
Not specified1964Fundamental productionSemisynthetic modification of 7-ACA

The structural optimization race yielded cephalothin (then designated 7-(thiophene-2-acetamido)cephalosporanic acid) as a first-generation cephalosporin with superior Gram-positive coverage compared to contemporaneous penicillins, particularly against penicillin-resistant Staphylococcus aureus. Its introduction to clinical practice in 1964 represented the first commercially available cephalosporin antibiotic, establishing the pharmacological class that would expand to include five generations over subsequent decades [6] [9]. The compound's chemical designation as sodium 3-(acetoxymethyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate reflected its sophisticated β-lactam architecture optimized for bacterial penicillin-binding protein (PBP) affinity [7].

Eli Lilly’s Role in Semisynthetic Cephalosporin Optimization

Eli Lilly and Company emerged as the central industrial protagonist in transforming cephalothin from a laboratory curiosity to a therapeutic reality. Following the isolation of cephalosporin C, Lilly scientists recognized that its relatively weak antibacterial activity necessitated chemical modification to unlock clinical utility. Their pioneering work focused on side chain manipulation at the 7-amino position of 7-ACA, systematically screening various acyl groups for enhanced potency and stability [1]. The thiophene-2-acetyl side chain proved particularly effective, yielding cephalothin with expanded spectrum compared to the parent compound while maintaining resistance to staphylococcal β-lactamases [6].

The development process confronted significant manufacturing challenges, including:

  • Low yields in the enzymatic deacylation of cephalosporin C to 7-ACA
  • Chemical instability of the intermediate amidate chloride during nucleophilic substitution
  • Sensitivity of the cephalothin molecule to aqueous degradation
  • Difficulties in achieving crystalline purity suitable for parenteral administration

Lilly engineers addressed these through innovative fermentation scale-up and purification technologies, developing a multistep synthesis that became the industrial standard. The production pathway involved:

  • Fermentation of Cephalosporium acremonium in 50,000-liter bioreactors
  • Isolation of cephalosporin C via ion-exchange chromatography
  • Enzymatic cleavage to 7-ACA using immobilized D-amino acid oxidase
  • Acylation with thiophene-2-acetyl chloride
  • Sequential purification through solvent extraction and crystallization as the sodium salt [1]

This industrial-scale process enabled the 1964 commercial launch of cephalothin sodium under the trademark Keflin®, positioning Lilly as the dominant force in early cephalosporin therapeutics. The company's investment extended beyond manufacturing to comprehensive in vitro and in vivo characterization, demonstrating cephalothin's efficacy against Gram-positive pathogens including penicillin-resistant Staphylococcus aureus, while maintaining moderate activity against Gram-negative organisms like Escherichia coli and Klebsiella pneumoniae [9]. Lilly's institutional expertise established the template for subsequent cephalosporin development, cementing the semisynthetic approach as the paradigm for β-lactam optimization.

Table 2: Eli Lilly's Cephalothin Development Milestones

TimelineDevelopment MilestoneTherapeutic Impact
1948-1955Cephalosporin C discovery and isolationProvided foundational compound for modification
1956-1962Semisynthetic derivation and screeningIdentified thiophene-2-acetyl side chain optimal configuration
1963Industrial-scale production processEnabled commercial viability
1964US market introduction (Keflin®)First cephalosporin antibiotic available clinically
1974FDA formal approval expansionBroad indication recognition for serious infections

Cross-Institutional Collaborations in 1960s Antibiotic Research

The development of cephalothin sodium exemplified the translational research ecosystem emerging in mid-20th century pharmaceutical innovation. While Eli Lilly provided industrial-scale manufacturing and regulatory strategy, the compound's validation relied upon multidisciplinary collaborations across academia, government, and international partners. The National Institutes of Health (NIH) played a pivotal role through extramural funding of mechanism-of-action studies, revealing cephalothin's inhibition of bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs) – a novel mechanism distinct from non-β-lactam antibiotics [9]. Academic researchers at leading institutions including Harvard, Johns Hopkins, and the University of Tokyo conducted essential in vitro susceptibility testing across diverse bacterial collections, establishing the first comprehensive spectrum of activity for this new antibiotic class [6].

The internationalization of antibiotic research accelerated cephalothin's global impact through:

  • Technology transfer agreements enabling European and Japanese production
  • Multicenter clinical trials coordinated across North America and Europe
  • Standardized susceptibility testing developed through WHO consultations
  • Knowledge exchange at international symposia on cephalosporin chemistry

Japan's approval of cephalothin for multiple indications in 1976 – including bacteremia, osteomyelitis, and peritonitis – demonstrated the compound's rapid global acceptance following its US introduction [7]. This expansion reflected extensive cross-Pacific research partnerships between Lilly and Japanese academic medical centers, which contributed crucial clinical pharmacology data across diverse patient populations. Similarly, European collaborations through the British Medical Research Council facilitated early clinical trials establishing cephalothin's efficacy in serious hospital-acquired infections.

The knowledge-sharing paradigm extended beyond cephalothin itself to establish foundational principles for subsequent β-lactam development. Research consortia formed during this period developed standardized:

  • Broth microdilution methods for MIC determination
  • β-lactamase stability assays
  • Pharmacokinetic modeling approaches for dose optimization
  • Analytical chemistry techniques for metabolite identification

This collaborative framework proved particularly valuable when resistance surveillance networks began detecting extended-spectrum β-lactamases (ESBLs) capable of hydrolyzing first-generation cephalosporins, spurring the development of subsequent generations [6]. The cephalothin development trajectory thus established the collaborative template that would drive antibiotic innovation throughout the late 20th century, integrating industrial scale with academic insight and global clinical evaluation.

Properties

CAS Number

58-71-9

Product Name

Cephalothin sodium

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C16H16N2NaO6S2

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/t12-,15-;/m1./s1

InChI Key

XXDPRVHYESWPEX-XRZFDKQNSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na+]

Solubility

Soluble in DMSO

Synonyms

Cefalotin
Cefalotina Normon
Cefalotina Sodica Spaly
Ceftina
Cephalothin
Cephalothin Monosodium Salt
Cephalothin, Sodium
Keflin
Monosodium Salt, Cephalothin
Salt, Cephalothin Monosodium
Seffin
Sodium Cephalothin

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na]

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.